molecular formula C18H19N5O3S B2998540 N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 924838-16-4

N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No. B2998540
M. Wt: 385.44
InChI Key: IMEFESCJQUAMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Molecular and Crystal Structures

The study of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with Cd(II) reveals insights into the molecular and crystal structures of tetrazole-thione derivatives. The nonplanar thione and the coordination mode of Cd(II) in a distorted tetrahedron structure suggest potential for exploring similar compounds in coordination chemistry and material science applications (Askerov et al., 2019).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base indicate their potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. This suggests the exploration of sulfonamide and tetrazole functionalities in the design of photosensitizers with high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

The anticancer activity of metal ion complexes derived from tetrazole-triazole compounds, including their interactions with gold (III) and nickel (II) ions, highlights the potential for using tetrazole derivatives in the development of new anticancer agents. The square planar geometry of these complexes and their cytotoxic effects on a breast cancer cell line (MCF-7) suggest a promising avenue for further exploration in medicinal chemistry (Ghani & Alabdali, 2022).

Anticonvulsant Agents

The synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents demonstrates the therapeutic potential of integrating sulfonamide and tetrazole structures into pharmaceutical compounds. This research provides a foundation for further investigation into the development of new anticonvulsant drugs, highlighting the importance of the sulfonamide thiazole moiety in enhancing anticonvulsive effects (Farag et al., 2012).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-12(17(24)19-13-8-4-6-10-15(13)25-2)27-18-20-21-22-23(18)14-9-5-7-11-16(14)26-3/h4-12H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEFESCJQUAMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)SC2=NN=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

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